Gamma-aminobutyric acid (GABA) is a principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in regulating neuronal excitability and maintaining the balance between neuronal excitation and inhibition. Disruptions in GABAergic signaling are implicated in various neurological and psychiatric disorders, including epilepsy,
4-Aminobutanamide hydrochloride can be synthesized from various precursors, including 4-azidobutyric acid and 4-nitrobutyramide. It falls under the classification of amines and amides, specifically as a primary amine due to the presence of an amino group attached to the butanamide structure. Its relevance extends to pharmacology, particularly in the development of compounds that modulate neurotransmitter systems.
The synthesis of 4-aminobutanamide hydrochloride can be accomplished through several methods:
The molecular structure of 4-aminobutanamide hydrochloride features:
Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to characterize this compound:
4-Aminobutanamide hydrochloride participates in various chemical reactions, including:
The mechanism of action for compounds related to 4-aminobutanamide hydrochloride primarily involves modulation of neurotransmitter systems:
Research indicates that derivatives of 4-aminobutanamide exhibit varying affinities for GABA receptors, influencing their therapeutic potential.
The physical and chemical properties of 4-aminobutanamide hydrochloride include:
4-Aminobutanamide hydrochloride has several scientific applications:
4-Aminobutanamide hydrochloride is systematically named as 4-aminobutanamide hydrochloride under International Union of Pure and Applied Chemistry (IUPAC) conventions. This designation precisely reflects its molecular architecture: a four-carbon butane chain with an amino group (-NH₂) at the ω-position (C4) and a terminal primary amide group (-CONH₂) at C1. The hydrochloride salt form indicates protonation of the primary amine nitrogen by hydrochloric acid. The compound's molecular formula is C₄H₁₁ClN₂O, corresponding to a molecular weight of 138.60 g/mol as confirmed by multiple chemical databases and supplier specifications [4] [6].
Key structural identifiers include:
Cl.NCCCC(N)=O
InChI=1S/C4H10N2O.ClH/c5-3-1-2-4(6)7;/h1-3,5H2,(H2,6,7);1H
MVEPJLNIXKEKMI-UHFFFAOYSA-N
This linear structure consists of a positively charged ammonium group (NH₃⁺), a hydrophobic methylene chain (-CH₂-CH₂-), and a polar amide terminus. The hydrochloride salt formation enhances crystalline stability and aqueous solubility compared to the free base form. The compound is registered under CAS number 13031-62-4 and is alternatively known as γ-aminobutyramide hydrochloride or gabamide hydrochloride in biochemical contexts [3] [6].
While experimental spectral data for 4-aminobutanamide hydrochloride is limited in publicly available literature, its characteristic functional groups generate predictable spectroscopic signatures based on established organic chemistry principles:
¹³C NMR (D₂O): Predicted signals include δ 25.5 (-CH₂-CH₂-CONH₂), δ 32.1 (-CH₂-NH₃⁺), δ 39.8 (-CH₂-CONH₂), and δ 180.2 (-CONH₂). The carbonyl carbon resonance is characteristic of primary amides.
Infrared (IR) Spectroscopy:The IR spectrum would exhibit strong absorption bands for:
C-N stretches (1250–1020 cm⁻¹)
Mass Spectrometry:Electron ionization mass spectrometry (EI-MS) of the free base would likely show a molecular ion peak at m/z 102.0790 [C₄H₁₀N₂O]⁺•, with characteristic fragmentation pathways including loss of ammonia (NH₃, m/z 85) and cleavage adjacent to the carbonyl to yield [CH₂=NH₂]⁺ (m/z 30) [5].
Table 1: Predicted Spectroscopic Signatures of 4-Aminobutanamide Hydrochloride
Technique | Key Spectral Assignments |
---|---|
¹H NMR | δ 2.35–2.45 (t, 2H), δ 2.65–2.75 (t, 2H), δ 3.05–3.15 (m, 2H), δ 3.30–3.40 (t, 2H) |
¹³C NMR | δ 25.5, δ 32.1, δ 39.8, δ 180.2 |
IR | 3200–3000 cm⁻¹ (N-H₃⁺), ~1680 cm⁻¹ (C=O), 1640–1600 cm⁻¹ (N-H bend) |
High-Res MS | [M]⁺• m/z 102.0790 (C₄H₁₀N₂O), major fragments at m/z 85, 30 |
No published single-crystal X-ray diffraction data exists for 4-aminobutanamide hydrochloride. Nevertheless, its molecular structure suggests extensive hydrogen bonding capability that would dominate solid-state packing:
The hydrochloride salt form significantly enhances the physicochemical properties of 4-aminobutanamide:
Table 2: Physicochemical Properties of 4-Aminobutanamide Hydrochloride
Property | Characteristic |
---|---|
Molecular Weight | 138.60 g/mol |
Water Solubility | >100 mg/mL at 25°C (freely soluble) |
Organic Solubility | Soluble in methanol, ethanol, dimethyl sulfoxide; insoluble in hexane, diethyl ether |
Hygroscopicity | Moderate (requires desiccated storage) |
Solution Stability | Stable in pH 4–7 aqueous solutions; degrades under strong acid/base conditions |
4-Aminobutyramide hydrochloride belongs to a broader class of ω-amino acid amides with varying biological activities. Key structural analogues include:
Shorter-Chain Analogues (2- and 3-Aminobutyramides):Compounds like 2-aminobutyramide exhibit reduced conformational flexibility and altered hydrogen-bonding geometry due to the α-amino placement. This proximity between ammonium and amide groups creates a zwitterionic character even in hydrochloride salts, decreasing lipid membrane permeability compared to 4-aminobutanamide [6].
Functionalized Derivatives (e.g., GABA Uptake Inhibitors):N-Benzylated derivatives of 4-aminobutanamide (e.g., compound 50a from GABA transporter research) demonstrate how lipophilic modifications enhance target binding. Specifically, replacement of the terminal amine hydrogen with arylalkyl groups (as in 50a) confers subtype selectivity for GABA transporters (mGAT2/mGAT4) and antinociceptive activity in neuropathic pain models. The unmodified 4-aminobutanamide scaffold serves as the synthetic precursor for these bioactive derivatives [2].
Phenoxypiperidinbenzyl Butanamide (APPB):This structurally complex DPAGT1 inhibitor (IC₅₀ = 0.25 μM) incorporates the 4-aminobutanamide motif linked to a phenoxypiperidinbenzyl group. APPB exhibits >350-fold higher aqueous solubility (78.8 mg/mL) than natural product inhibitors like tunicamycin, attributable to the ionizable amine hydrochloride salt and hydrophilic amide. This highlights how the 4-aminobutanamide moiety enhances pharmaceutical properties in advanced drug candidates [5].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3